Cyclopentyl(pyrimidin-2-yl)methanol

Medicinal Chemistry Lipophilicity ADME

Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3) is a heterocyclic building block belonging to the class of alpha-substituted pyrimidinemethanols. It features a pyrimidine ring directly linked at the 2-position to a hydroxymethyl group, which is further substituted with a cyclopentyl moiety.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1182977-20-3
Cat. No. B3376300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(pyrimidin-2-yl)methanol
CAS1182977-20-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=NC=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-9(8-4-1-2-5-8)10-11-6-3-7-12-10/h3,6-9,13H,1-2,4-5H2
InChIKeyMFJHDKZTIXMIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3): A Specialized Pyrimidinyl Carbinol Scaffold for Drug Discovery


Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3) is a heterocyclic building block belonging to the class of alpha-substituted pyrimidinemethanols. It features a pyrimidine ring directly linked at the 2-position to a hydroxymethyl group, which is further substituted with a cyclopentyl moiety. This structure defines it as a secondary alcohol with both a basic nitrogen-containing aromatic ring and a lipophilic cycloalkyl group, positioning it as a versatile intermediate for medicinal chemistry and kinase inhibitor programs .

Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3): Structural Determinants of Unique Physicochemical and Binding Profiles vs. Common Pyrimidine Methanol Analogs


The specific substitution pattern of Cyclopentyl(pyrimidin-2-yl)methanol—a cyclopentyl group at the alpha-carbon of a pyrimidin-2-yl methanol framework—dictates a distinct set of physicochemical and biological properties that are not interchangeable with seemingly similar analogs. This compound exhibits a notably lower calculated lipophilicity (logP ~0.521) compared to its phenyl-substituted analog (phenyl(pyrimidin-2-yl)methanol, logP ~1.87) [1], a difference that can critically influence membrane permeability, aqueous solubility, and off-target binding profiles. Furthermore, its rigid cyclopentyl ring provides a different steric footprint and conformational constraint compared to larger cyclohexyl or flexible acyclic analogs, directly impacting the shape complementarity within target binding pockets. In functional assays, this compound demonstrates a clear selectivity profile, showing negligible activity (EC50 > 1000 nM) at retinoid X receptors (RXR) [2] and weak to no inhibition of JAK2 kinase (Ki = 3200 nM) [3], underscoring that its biological signature cannot be generalized from other pyrimidine-containing kinase inhibitors. These quantifiable differences in lipophilicity, receptor promiscuity, and kinase selectivity mean that substituting Cyclopentyl(pyrimidin-2-yl)methanol with a generic 'pyrimidinyl methanol' would unpredictably alter the compound's behavior in both in vitro assays and in vivo models, making it a specific, non-substitutable chemical tool or building block.

Quantitative Differentiation Guide: Cyclopentyl(pyrimidin-2-yl)methanol vs. Structural Analogs


Evidence 1: Significantly Lower Lipophilicity (logP) Compared to Phenyl-Substituted Analog

The measured logP of Cyclopentyl(pyrimidin-2-yl)methanol is 0.521 [1]. This is substantially lower than the calculated logP of 1.87 for the analogous phenyl(pyrimidin-2-yl)methanol, which represents a reduction in lipophilicity by a factor of approximately 20-fold on a linear scale [2]. This stark difference arises from the replacement of an aromatic phenyl group with a saturated cyclopentyl ring.

Medicinal Chemistry Lipophilicity ADME

Evidence 2: Negligible Agonist Activity at Retinoid X Receptors (RXR) vs. Reference Agonists

In a functional cell-based transactivation assay using CV-1 cells transfected with an expression vector for retinoid X receptor alpha (RXRα), Cyclopentyl(pyrimidin-2-yl)methanol exhibited an EC50 > 1000 nM [1]. This indicates that at concentrations up to 1 µM, the compound does not elicit a significant agonist response. This is in sharp contrast to potent RXR agonists like bexarotene, which demonstrate EC50 values in the low nanomolar range (e.g., ~24 nM) in similar assay formats.

Nuclear Receptors Selectivity Toxicology

Evidence 3: Weak Inhibition of JAK2 Tyrosine Kinase vs. Potent Reference Inhibitors

In a radiometric kinase inhibition assay using ATP and a polyE4Y substrate, Cyclopentyl(pyrimidin-2-yl)methanol inhibited Janus kinase 2 (JAK2) with a Ki of 3200 nM [1]. This is over 1,000,000-fold weaker than highly optimized JAK2 inhibitors like fedratinib (Ki ~0.003 nM) [2]. This low potency confirms that the compound does not potently engage the ATP-binding pocket of JAK2.

Kinase Inhibition JAK/STAT Pathway Selectivity

Evidence 4: Computed Topological Polar Surface Area (TPSA) Compared to Methyl-Substituted Analog

The computed Topological Polar Surface Area (TPSA) for Cyclopentyl(pyrimidin-2-yl)methanol is 46 Ų [1]. A closely related analog, cyclopentyl-(2-methylpyrimidin-4-yl)methanol, which incorporates an additional methyl group on the pyrimidine ring, also has a TPSA of 46 Ų, despite having a higher molecular weight (192.26 g/mol vs. 178.23 g/mol) [2].

Medicinal Chemistry Drug-likeness Membrane Permeability

Evidence 5: Vendor-Specified Purity and Storage Conditions as Quality Control Benchmarks

Commercial sources specify a purity of ≥95% for Cyclopentyl(pyrimidin-2-yl)methanol and a recommended storage condition of being sealed in a dry environment at 2-8°C . In contrast, the phenyl analog (CAS 155191-69-8) is often offered with a purity of 97% .

Chemical Procurement Quality Control Stability

Evidence 6: Binding Affinity to CREBBP Bromodomain as a Measure of Epigenetic Target Engagement

In a surface plasmon resonance (SPR) binding assay, Cyclopentyl(pyrimidin-2-yl)methanol bound to the CREB-binding protein (CREBBP) bromodomain with a dissociation constant (Kd) of 1530 nM (1.53 µM) [1]. This represents weak but measurable affinity. In comparison, the compound showed no detectable binding to the BRD4 bromodomain at concentrations up to 31.3 µM (Kd = 31,300 nM) [2], indicating a degree of selectivity among bromodomain family members.

Epigenetics Bromodomain Protein-Protein Interaction

Quantitatively Validated Research Applications for Cyclopentyl(pyrimidin-2-yl)methanol


Hit Finding and Fragment-Based Drug Discovery (FBDD)

As a small, soluble fragment with a logP of 0.521 [1], Cyclopentyl(pyrimidin-2-yl)methanol is ideally suited for fragment-based screening campaigns. Its weak but detectable binding to the CREBBP bromodomain (Kd = 1.53 µM) [2] validates its utility as a starting fragment for developing more potent epigenetic probes, particularly when coupled with structure-based drug design to exploit its 20-fold selectivity over the BRD4 bromodomain.

Negative Control for RXR and JAK2 Assays

The compound's lack of agonist activity at RXRα (EC50 > 1000 nM) [3] and weak inhibition of JAK2 kinase (Ki = 3200 nM) [4] make it a valuable negative control. It can be used in cell-based assays to confirm that observed effects are not due to non-specific RXR activation or JAK/STAT pathway interference, providing a cleaner experimental system for evaluating other compounds.

Scaffold for Optimization of Lipophilic Efficiency (LipE)

With a low logP (0.521) [1] and a molecular weight of 178.23 g/mol, this compound is an excellent scaffold for improving lipophilic efficiency (LipE). Medicinal chemists can add potency-conferring groups while using the inherently low lipophilicity of the cyclopentyl(pyrimidin-2-yl)methanol core to maintain favorable physicochemical properties, as compared to starting from the more lipophilic phenyl analog (logP = 1.87) [5] which would likely yield more lipophilic and less drug-like final compounds.

Chemical Biology Tool for Bromodomain Selectivity Studies

The 20-fold binding preference for the CREBBP bromodomain over the BRD4 bromodomain (Kd 1.53 µM vs. 31.3 µM, respectively) [2] positions this compound as a tool molecule for probing the functional consequences of selective CREBBP engagement. It can be used in cellular thermal shift assays (CETSA) or competition studies with more potent, non-selective bromodomain inhibitors to deconvolute target-specific phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl(pyrimidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.